molecular formula C10H10N2 B1302323 6-Aminomethylquinoline CAS No. 99071-54-2

6-Aminomethylquinoline

Cat. No. B1302323
CAS RN: 99071-54-2
M. Wt: 158.2 g/mol
InChI Key: RZIPENSSTUBRAA-UHFFFAOYSA-N
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Description

6-Aminomethylquinoline (6-AMQ) is a heterocyclic compound that belongs to the quinoline family. It has been used as an internal standard in determining serum nicotine and cotinine simultaneously by using high-performance liquid chromatography (HPLC)-fluorometric detection with a postcolumn ultraviolet-photoirradiation system .


Synthesis Analysis

The synthesis of 6-Aminomethylquinoline involves the reaction of 6-aminomethylquinoline with 2,4-dichloro-5-nitropyrimidine, which gives compound 1. This compound is then transformed to compound 2 by reduction with SnCl2. The compound 3 is prepared from 2 by treatment with trimethyl orthoformate using p-toluenesulfonic acid monohydrate as a catalyst in 65% yield .


Molecular Structure Analysis

A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ). The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .


Chemical Reactions Analysis

The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized. The review highlights the advances in this area over the past 15 years .


Physical And Chemical Properties Analysis

6-Aminomethylquinoline has a molecular formula of C10H10N2 and a molecular weight of 158.2 g/mol. The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .

Scientific Research Applications

Antimalarial Applications

  • 6-Aminomethylquinoline derivatives, specifically 8-aminoquinolines, have been pivotal in the treatment of latent malaria. These compounds, including primaquine and tafenoquine, have shown promise against endemic malaria despite challenges such as hemolytic toxicity in certain patients (Baird, 2019).

Chemical Synthesis and Modification

  • Innovative synthetic methods have been developed for N-Alkyl/aryl-6-aminoquinolines from 6-Hydroxylquinoline, highlighting their potential in pro-drug and drug development due to their antimicrobial, cytotoxic, and anti-malarial activities (Xie et al., 2013).

Electronic and Optical Properties

  • A study on 6-aminoquinoline revealed its significant nonlinear optical (NLO) properties, making it a candidate for further research in NLO applications. The study included an analysis of its molecular orbitals, electronic spectra, and reactivity parameters (Pandey et al., 2021).

Antimicrobial and Antioxidant Properties

  • Quinoline derivatives, including 6-aminoquinolines, have been synthesized and tested for their antimicrobial and antioxidant activities. These studies aim to develop new antimicrobial and antioxidant agents based on the quinoline scaffold (Mahantheshappa et al., 2021).

High-Performance Liquid Chromatography (HPLC) Applications

  • 6-Aminomethylquinoline has been used in the development of polymeric reagents for the derivatization of amines and amino acids in HPLC, demonstrating its utility in analytical chemistry (Yu et al., 1994).

Safety And Hazards

6-Aminomethylquinoline is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment. It should be stored in a well-ventilated place and kept container tightly closed .

properties

IUPAC Name

quinolin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIPENSSTUBRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363872
Record name 6-Quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminomethylquinoline

CAS RN

99071-54-2
Record name 6-Quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Aminomethyl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of quinoline-6-carbonitrile (96 g, 0.62 mol) in saturated ammonia in methanol (1 lit.), Raney-Ni (10 g) was added and the mixture was stirred at 1 atm of H2 at RT for 16 h. The reaction mixture was filtered and the filtrate was concentrated under vacuum to afford the title compound as a brown oil (80 g, 82%). 1H-NMR (δ ppm, DMSO-d6, 400 MHz): δ 8.83 (dd, J=4.2, 1.7 Hz, 1H), 8.29 (d, J=8.3 Hz, 1H), 7.95 (d, J=8.6 Hz, 1H), 7.85 (s, 1H), 7.75 (dd J=8.7, 1.8 Hz, 1H), 7.49 (dd, J=8.2, 4.2 Hz, 1H), 3.90 (s, 2H).
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

Combine 6-quinolinecarbonitrile (1.0 g, 6.49 mmol), Raney® 3201 nickel (slurry in water, 0.2 g), 2N ammonia in methanol (20 mL) and hydrogenate at 50 psi for 1 h. Filter the reaction mixture through a pad of Celite®, remove the solvent and purify by SCX chromatography to obtain the title compound as a yellow oil (0.8 g, 78%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Yield
78%

Synthesis routes and methods III

Procedure details

6-(azidomethyl)quinoline (320 mg) and triphenylphosphine (880 mg) were dissolved in 7 mL THF. The reaction mixture was treated with 0.5 mL of H2O and refluxed for 7 hours. The reaction mixture was cooled and partitioned between Et2O and 1N HCl. The aqueous portion was then treated with 1N NaOH until basic and extracted into EtOAc. The organic portion was dried over Na2SO4 and concentrated under reduced pressure to give the title compound (70 mg) as a brown oil. MS(CI) m/e 159 (M+H)+.
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2-(quinolin-6-ylmethyl)isoindoline-1,3-dione (20 g, 69.4 mmol) in MeOH (100 mL) was added hydrazine monohydrate (3.47 g, 69.4 mmol). The solution was heated at reflux for 3 h, then cooled to it and filtered through celite. The filtrate was concentrated in vacuo. EtOAc then was added to the residue and the resulting solution was filtered and concentrated in vacuo to afford 5 g (41%) of the title compound. LCMS (method B): [MH]+=159, tR=0.93 min.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Ye, J Wu, J Yang, W Chen, Y Luo, Y Zhang - Medicinal Chemistry …, 2015 - Springer
… Pale yellow powder (EtOH) (This compound was prepared by reaction of 6-aminomethylquinoline with 2, 4-dichloro-5-nitropyrimidine in the presence of diisopropanolamine using THF …
Number of citations: 11 link.springer.com
D Liang, C Yu, X Qin, X Yang, X Dong, M Hu… - European Journal of …, 2022 - Elsevier
… On the other hand, 3,5-dibromo-2-aminopyrazine and 6-aminomethylquinoline are linked by a substitution reaction and further cyclized to form intermediate 10 (73.5% yield). At last, …
Number of citations: 4 www.sciencedirect.com
CW Ang, L Tan, ML Sykes… - Journal of Medicinal …, 2020 - ACS Publications
Following the approval of delamanid and pretomanid as new drugs to treat drug-resistant tuberculosis, there is now a renewed interest in bicyclic nitroimidazole scaffolds as a source of …
Number of citations: 17 pubs.acs.org

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